(2R,3S,4S)-5-(3,4-Dimethylanilino)pentane-1,2,3,4-tetrol (2R,3S,4S)-5-(3,4-Dimethylanilino)pentane-1,2,3,4-tetrol
Brand Name: Vulcanchem
CAS No.: 3051-94-3
VCID: VC0137355
InChI: InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m0/s1
SMILES: CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

(2R,3S,4S)-5-(3,4-Dimethylanilino)pentane-1,2,3,4-tetrol

CAS No.: 3051-94-3

Reference Standards

VCID: VC0137355

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

(2R,3S,4S)-5-(3,4-Dimethylanilino)pentane-1,2,3,4-tetrol - 3051-94-3

CAS No. 3051-94-3
Product Name (2R,3S,4S)-5-(3,4-Dimethylanilino)pentane-1,2,3,4-tetrol
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
Standard InChI InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m0/s1
Standard InChIKey ZPFOXBJGVIUHDO-XQQFMLRXSA-N
Isomeric SMILES CC1=C(C=C(C=C1)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)C
SMILES CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C
Canonical SMILES CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C
Synonyms 1-Deoxy-1-(3,4-xylidino)-D-ribitol; 3,4-Dimethylphenyl-N-D-ribitylamine; NSC 122032; NSC 19654;
PubChem Compound 6541435
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator